molecular formula C22H28N2O2 B1682728 Tebufenozide CAS No. 112410-23-8

Tebufenozide

Cat. No.: B1682728
CAS No.: 112410-23-8
M. Wt: 352.5 g/mol
InChI Key: QYPNKSZPJQQLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tebufenozide is an insect growth regulator that primarily targets the ecdysone receptor (EcR) in insects . The EcR is a nuclear receptor that plays a crucial role in the molting process of insects . By binding to this receptor, this compound mimics the action of the molting hormone 20-hydroxyecdysone .

Mode of Action

This compound acts as an agonist of the ecdysone receptor, causing premature and lethal molting in insects . It competes with ecdysteroids for EcR binding, thereby regulating insect growth . The compound binds at the subsite -1 to +1 of the EcR through various interactions . Notably, this compound establishes a pi-pi interaction with the flipped sidechain of Trp107, enabling it to deeply penetrate into the S1 pocket, thereby obstructing substrate binding to the EcR .

Biochemical Pathways

This compound affects the biochemical pathways associated with insect molting and growth . By binding to the EcR, it disrupts the normal molting process, leading to premature and lethal molting . Proteomic analyses have shown that exposure to this compound leads to increased production of certain proteins involved in apoptotic cell signaling, while the production of proteins involved in glycolysis and energy production is downregulated .

Pharmacokinetics

It is known that this compound is a non-steroidal insect growth regulator that is extensively used to control pests . It is considered environmentally friendly due to its specificity for target insects .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the survival ability of certain cells and the induction of apoptosis . In time and concentration-dependent manners, this compound has been shown to inhibit the survival of HeLa and Tn5B1-4 cells . Biochemical analyses within cells have revealed that this compound-induced apoptosis in these cell lines is associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species generation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the concentration of this compound in the environment can affect its toxicity effects on non-target species . At high concentrations, this compound exposure has been shown to have significant negative effects on the hatching rate and molting frequency of certain species . Furthermore, the degradation of this compound in the environment by microbes could lead to changes in microbial community composition and function, potentially altering ecosystem services .

Properties

IUPAC Name

N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPNKSZPJQQLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034948
Record name Tebufenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white solid; [HSDB] Off-white powder; [MSDSonline]
Record name Tebufenozide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7305
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Slightly soluble in organic solvents, In water, 0.83 mg/l @ 25 °C
Record name TEBUFENOZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.03 (20 °C, pycrometer method)
Record name TEBUFENOZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000002 [mmHg], 2.25X10-8 mm Hg @ 25 °C
Record name Tebufenozide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7305
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TEBUFENOZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white powder

CAS No.

112410-23-8, 142583-69-5
Record name Tebufenozide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112410-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebufenozide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112410238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142583695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebufenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEBUFENOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN5MI5EKF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TEBUFENOZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

191 °C
Record name TEBUFENOZIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebufenozide
Reactant of Route 2
Reactant of Route 2
Tebufenozide
Reactant of Route 3
Reactant of Route 3
Tebufenozide
Reactant of Route 4
Tebufenozide
Reactant of Route 5
Tebufenozide
Reactant of Route 6
Reactant of Route 6
Tebufenozide
Customer
Q & A

Q1: How does tebufenozide exert its insecticidal effect?

A1: this compound mimics the action of 20-hydroxyecdysone (20E), a natural insect molting hormone. [, , , , , , ] It binds to ecdysone receptors in insects, leading to the premature initiation of molting processes. [, ] This disruption of the normal molting cycle ultimately results in insect death. [, , , ]

Q2: What are the visible effects of this compound on insect larvae?

A2: Treated larvae often exhibit signs of premature molting, including a characteristic "double head capsule" appearance. [] This occurs because this compound triggers the separation of the old cuticle from the epidermis (apolysis) before the new cuticle is fully formed. [, ]

Q3: Does this compound impact insect development beyond molting?

A3: Yes, sublethal doses of this compound have been shown to retard larval growth, delay pupation, decrease adult emergence, and reduce fecundity in various insect species. [, , , ]

Q4: Does this compound affect the feeding behavior of insects?

A4: Studies have shown that this compound can both inhibit and stimulate feeding behavior in different insect species and developmental stages, and the effect can be dose-dependent. [, ] For instance, exposure to this compound-treated foliage can reduce feeding in obliquebanded leafroller larvae. [] Conversely, low doses of this compound have been observed to stimulate feeding in pre-diapausing pine-tree lappet larvae. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not consistently specify the molecular formula and weight of this compound. This information would typically be found in the full paper or supplementary information.

Q6: Is there spectroscopic data available for this compound from these studies?

A6: The provided abstracts primarily focus on biological activity and do not include details on spectroscopic characterization of this compound.

Q7: How does the application method influence this compound's efficacy?

A7: The effectiveness of this compound can be influenced by the method of application. For example, in codling moth control, ovicidal activity is significantly higher when eggs are laid directly on this compound residue compared to topical application after egg laying. [, ]

Q8: How does this compound behave in aquatic environments?

A8: this compound exhibits persistence in aquatic ecosystems. [] It tends to adsorb onto sediment and exhibits limited mobility in water columns. [] Factors like fluctuating environmental conditions and water pH can influence its dissipation rate in these environments. []

Q9: Does this compound degrade in the environment, and what factors influence this?

A9: Yes, this compound is subject to environmental degradation. [] Rainfall, sunlight exposure, and to a lesser extent, volatilization contribute to its breakdown. [] Adsorption to clay particles in soil can offer some protection against degradation. []

Q10: Are there any specific formulation strategies mentioned for this compound?

A10: The research primarily focuses on evaluating this compound's efficacy rather than delving into specific formulation strategies.

Q11: How does this compound's toxicity vary across different insect species?

A11: this compound demonstrates varying levels of toxicity across different insect species. For instance, it is highly toxic to codling moth larvae [], but its effects on spruce budworm larvae are more nuanced, with toxicity levels depending on the larval instar and timing of exposure. [, ]

Q12: Does this compound pose risks to non-target organisms?

A12: While considered a relatively selective insecticide, studies have shown that this compound can impact non-target arthropods, particularly other Lepidoptera species. [, , ] Field studies indicate that this compound application can reduce the richness and abundance of non-target macrolepidoptera. []

Q13: Has resistance to this compound been observed in insect populations?

A13: Yes, resistance to this compound has been documented in several insect species, including the beet armyworm (Spodoptera exigua), obliquebanded leafroller (Choristoneura rosaceana), and codling moth (Cydia pomonella). [, , , , ]

Q14: What are the potential mechanisms of resistance to this compound?

A14: Several mechanisms may contribute to this compound resistance, including:

  • Metabolic Resistance: Enhanced detoxification of this compound by enzymes like mixed-function oxidases. [, , ]

Q15: Is there cross-resistance between this compound and other insecticides?

A15: Cross-resistance between this compound and other insecticides has been reported. For example, studies have shown cross-resistance between this compound and:

  • Azinphos-methyl: In greenheaded leafroller. []
  • Methoxyfenozide: In beet armyworm. []
  • Abamectin: In beet armyworm and diamondback moth. [, ]
  • Other New Insecticides: Obliquebanded leafroller has shown some level of cross-resistance to various newer insecticides, including emamectin benzoate, fenoxycarb, and fipronil, even before their widespread use. []

Q16: How can the risk of this compound resistance be minimized?

A16: Resistance management strategies for this compound include:

  • Rotation with Insecticides with Different Modes of Action: Alternating this compound with insecticides that have different target sites can help prevent the rapid selection of resistant individuals. []
  • Monitoring Susceptibility: Regularly assessing the susceptibility of pest populations to this compound can help detect resistance early on, allowing for timely adjustments to management practices. [, ]

Q17: How is this compound residue analyzed in environmental and food samples?

A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing this compound residues in various matrices, including grapes, soil, and water. [, ] Extraction and cleanup procedures may vary depending on the specific sample type.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.